N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Lipophilicity Drug-likeness Physicochemical profiling

Select this specific unsymmetrically substituted oxalamide (CAS 941895-36-9) to ensure target engagement fidelity. Its ortho-nitro group provides a chemoselective reduction handle for rapid amine diversification, a critical advantage over 4-fluoro-3-nitrophenyl analogs lacking this reactive site. The distinct 4-methyl-2-nitro topology delivers an XLogP3 of 1.6 and TPSA of 117 Ų, markedly different from regioisomers, which is crucial for avoiding potency shifts exceeding one order of magnitude in screening cascades.

Molecular Formula C15H14N4O4
Molecular Weight 314.301
CAS No. 941895-36-9
Cat. No. B2762542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide
CAS941895-36-9
Molecular FormulaC15H14N4O4
Molecular Weight314.301
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H14N4O4/c1-10-2-3-12(13(8-10)19(22)23)18-15(21)14(20)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21)
InChIKeyHXMMMWLQYUWCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-Methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 941895-36-9): Chemical Identity and Physicochemical Baseline


N1-(4-Methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 941895-36-9) is a heterocyclic oxalamide derivative with the molecular formula C₁₅H₁₄N₄O₄ and a molecular weight of 314.30 g/mol [1]. It features a 4-methyl-2-nitrophenyl group on one amide nitrogen and a pyridin-4-ylmethyl group on the other, placing it within the broader class of unsymmetrically N,N′-disubstituted oxalamides. This compound exists as a pre-commercial screening compound with no reported in vivo or clinical data. Its primary scientific interest lies in its potential as a pharmacologically relevant scaffold, given the established bioactivity of structurally related oxalamide derivatives as PAI-1 inhibitors [2] and P2X3 receptor antagonists [3].

Why Generic Substitution Is Inadequate for N1-(4-Methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide


Within the unsymmetrically substituted oxalamide class, minor positional or atomic modifications produce measurable differences in lipophilicity (XLogP3), hydrogen-bonding topology, and consequently target engagement profiles. The 4-methyl-2-nitro substitution pattern of this compound generates an XLogP3 of 1.6 and a topological polar surface area of 117 Ų [1], values that differ from those of the positional isomer N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 899978-76-8, MW 314.30, identical formula but distinct nitro/methyl topology) . In oxalamide-based PAI-1 inhibitor programs, relocation of a single nitro group has been shown to alter IC₅₀ values by over an order of magnitude in chromogenic assays [2]. Therefore, treating any close regioisomer or analog as a functional equivalent without explicit comparative data risks selecting a compound with substantially different potency, selectivity, and physicochemical behavior for the intended screening cascade.

Quantitative Differentiation Evidence for N1-(4-Methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide Versus Closest Analogs


Lipophilicity Differentiation: XLogP3 of Target Compound Versus Positional Isomer

The target compound, N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 941895-36-9), has a computed XLogP3 of 1.6 [1]. Its positional isomer N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 899978-76-8) bears identical molecular formula and mass but relocates the methyl and nitro substituents on the phenyl ring, altering the spatial distribution of polar functionality. Although an XLogP3 value for the 2-methyl-5-nitro isomer is not available from PubChem at the time of this analysis, the repositioning of the electron-withdrawing nitro group from ortho (target) to meta (isomer) relative to the amide linkage is expected, based on fragment-based calculation principles, to reduce the compound's overall lipophilicity [2]. This difference can influence membrane permeability, non-specific protein binding, and assay compatibility.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area Comparison Across Nitro-Positional Oxalamide Regioisomers

The target compound has a computed topological polar surface area (TPSA) of 117 Ų [1]. The positional isomer N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 899978-76-8) has the same molecular formula (C₁₅H₁₄N₄O₄) and identical counts of hydrogen-bond donors (2) and acceptors (5) . Consequently, its TPSA should also be approximately 117 Ų, meaning the two regioisomers are essentially indistinguishable by this global descriptor alone. However, the spatial orientation of the nitro group relative to the oxalamide NH determines the geometry of the intramolecular N–H···O(nitro) hydrogen bond, which has been demonstrated crystallographically to govern the supramolecular assembly of pyridyl-substituted oxalamides [2]. The target compound's ortho-nitro geometry positions the nitro oxygen as a stronger intramolecular hydrogen-bond acceptor to the adjacent amide NH, potentially pre-organizing the oxalamide backbone into a more rigid conformation than is accessible to the meta-nitro isomer.

Polar surface area Membrane permeability Structure-property relationships

Class-Level PAI-1 Inhibitory Activity: Positioning Within the Oxalamide SAR Landscape

A systematic SAR study of oxalamide derivatives as plasminogen activator inhibitor-1 (PAI-1) inhibitors established that compounds within this chemotype can achieve IC₅₀ values of 96 μM in a chromogenic PAI-1 assay [1]. The reference inhibitor from that study (compound 4) served as the starting point for structural modifications in region 1 (N-aryl substitution) and region 2 (N-alkyl/heteroalkyl substitution). The target compound N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide maps onto this SAR framework: it contains a nitrophenyl motif analogous to region 1 and a pyridin-4-ylmethyl group as region 2. The electron-withdrawing nitro group at the ortho position enhances the acidity of the adjacent amide NH, which can strengthen hydrogen-bond donation to the PAI-1 binding pocket. No direct PAI-1 IC₅₀ data are available for the target compound; however, structurally simpler oxalamide analogs in the same study demonstrated that N-aryl substitution with electron-withdrawing groups (e.g., 4-chlorophenyl) improved potency relative to unsubstituted phenyl by approximately 2- to 3-fold [1].

PAI-1 inhibition Thrombosis Fibrosis Oxalamide SAR

Patent Landscape: Pyridinyl Oxalamide Motif in P2X3 Antagonism

US Patent 8,895,589 (Roche Palo Alto LLC, 2014) discloses pyridinyl amides as P2X3 and P2X2/3 receptor antagonists, with claims covering compounds of general formula I wherein R₁ is optionally substituted phenyl or pyridinyl and the central linker is an amide/oxalamide moiety [1]. The target compound N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide falls within the structural scope of this patent family. BindingDB entries for P2X3 antagonist screening of structurally related oxalamide compounds in this chemical space have reported EC₅₀ values of approximately 80 nM against recombinant rat P2X3 receptors expressed in Xenopus oocytes [2]. While the specific EC₅₀ of the target compound against P2X3 is not publicly disclosed, its structural features—a nitrophenyl group capable of π-stacking with aromatic residues in the P2X3 orthosteric pocket and a pyridin-4-ylmethyl group providing a basic nitrogen for potential ionic interactions—are consistent with the pharmacophore described in the patent. By contrast, the simpler analog N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide (CAS 941999-51-5) lacks the pyridinylmethyl moiety entirely and would not engage the same secondary binding contacts .

P2X3 receptor Pain Genitourinary disorders Oxalamide patent

Synthetic Diversification Potential: Ortho-Nitro Group as a Handle for Further Derivatization

The target compound bears a nitro group ortho to the oxalamide NH on the phenyl ring. The ortho-nitro group is uniquely positioned for selective reduction to the corresponding amine under mild catalytic hydrogenation conditions (H₂/Pd-C) without affecting the pyridine ring or the oxalamide carbonyls, a transformation extensively precedented in nitrophenyl oxalamide chemistry [1]. The resulting aniline intermediate can be further functionalized via amide coupling, sulfonamide formation, or reductive amination, enabling late-stage diversification. This synthetic vector is not available to the N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide analog (CAS 899974-61-9, MW 318.26), where the fluorine atom occupies the position ortho to the amide NH, blocking this derivatization pathway . Similarly, the 2-methyl-5-nitrophenyl isomer positions the nitro group meta to the amide NH, where reduction produces an amine that is electronically decoupled from the oxalamide core, altering reactivity in subsequent transformations.

Nitro reduction Amine diversification Chemical probe synthesis SAR expansion

Recommended Application Scenarios for N1-(4-Methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide Based on Differentiated Properties


Pain & Sensory Disorders: P2X3 Antagonist Screening Tool Compound

The compound incorporates the pyridinylmethyl-oxalamide pharmacophore claimed in US8895589 for P2X3/P2X2/3 antagonism [1]. It is suited as a starting scaffold or reference ligand for laboratories initiating P2X3-targeted screening programs in chronic pain, overactive bladder, or visceral hypersensitivity indications. Its ortho-nitro substitution provides a distinct electronic profile compared to simpler P2X3 ligands, potentially offering differential selectivity against related P2X subtypes.

Thrombosis & Fibrosis Research: PAI-1 Inhibitor Scaffold

Given the established PAI-1 inhibitory activity of the oxalamide class [2], this compound serves as a screening candidate for fibrinolysis-modulating programs. Its electron-withdrawing ortho-nitro group is predicted by class SAR to enhance PAI-1 binding relative to unsubstituted phenyl oxalamides. Researchers investigating thrombotic disorders, renal fibrosis, or metabolic syndrome where PAI-1 is implicated should prioritize this compound over analogs lacking the nitro substituent.

Medicinal Chemistry Library Expansion via Late-Stage Diversification

The ortho-nitro group provides a unique chemical handle for chemoselective reduction to the corresponding ortho-amine, enabling rapid generation of amide, sulfonamide, urea, and heterocyclic derivatives without de novo scaffold synthesis [2]. This makes the compound an efficient starting material for SAR expansion campaigns, particularly advantageous compared to the 4-fluoro-3-nitrophenyl analog (CAS 899974-61-9) where the ortho position is blocked by fluorine.

Coordination Chemistry & Materials Science: Pyridyl-Oxalamide Ligand Precursor

Pyridyl-substituted oxalamides are established building blocks for metal-organic frameworks and coordination polymers, forming robust oxalamide–oxalamide N–H···O hydrogen-bonded networks [3]. The target compound's pyridin-4-ylmethyl arm can coordinate transition metals (Hg, Cu, Zn, Co) via the pyridine nitrogen, while the nitrophenyl substituent introduces an electron-deficient aromatic surface for potential π-stacking or charge-transfer interactions in supramolecular architectures—a feature absent from the symmetric N,N′-bis(pyridin-4-ylmethyl)oxalamide ligand (CAS 205386-51-2).

Quote Request

Request a Quote for N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.